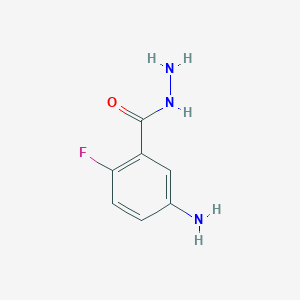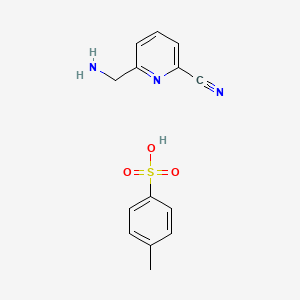![molecular formula C13H23NOSi B13452626 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine CAS No. 264272-67-5](/img/structure/B13452626.png)
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine is a chemical compound characterized by the presence of a benzenemethanamine core with a tert-butyldimethylsilyl (TBDMS) protecting group attached to the oxygen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine typically involves the protection of the hydroxyl group of benzenemethanamine using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
- Dissolve benzenemethanamine in anhydrous dichloromethane.
- Add imidazole or triethylamine to the solution.
- Slowly add tert-butyldimethylsilyl chloride to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The TBDMS group can be selectively removed under acidic conditions using reagents like tetrabutylammonium fluoride (TBAF) to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: LiAlH4, NaBH4; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: TBAF in tetrahydrofuran (THF) at room temperature.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of free hydroxyl benzenemethanamine.
科学的研究の応用
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl site.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine primarily involves the protection of the hydroxyl group, which prevents it from participating in unwanted side reactions. The tert-butyldimethylsilyl group is stable under basic and neutral conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent functionalization of the molecule.
類似化合物との比較
Similar Compounds
- 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone
- 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester
- 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenol
Uniqueness
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine is unique due to its specific structural configuration, which provides stability and reactivity that are advantageous in synthetic chemistry. The presence of the tert-butyldimethylsilyl group offers selective protection and deprotection capabilities, making it a valuable tool in the synthesis of complex organic molecules.
特性
CAS番号 |
264272-67-5 |
|---|---|
分子式 |
C13H23NOSi |
分子量 |
237.41 g/mol |
IUPAC名 |
[3-[tert-butyl(dimethyl)silyl]oxyphenyl]methanamine |
InChI |
InChI=1S/C13H23NOSi/c1-13(2,3)16(4,5)15-12-8-6-7-11(9-12)10-14/h6-9H,10,14H2,1-5H3 |
InChIキー |
GMWGOKDYTQHLRL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine hydrochloride](/img/structure/B13452546.png)


![[4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B13452566.png)
![tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13452571.png)


![2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile](/img/structure/B13452585.png)

![3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13452594.png)

![{4-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride](/img/structure/B13452615.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid](/img/structure/B13452616.png)

